Methyl 4-((3-methylpiperazin-1-YL)methyl)benzoate hydrochloride
Description
Methyl 4-((3-methylpiperazin-1-YL)methyl)benzoate hydrochloride is a synthetic small molecule characterized by a benzoate ester core substituted with a 3-methylpiperazine moiety via a methylene linker. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C14H21ClN2O2 |
|---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-9-16(8-7-15-11)10-12-3-5-13(6-4-12)14(17)18-2;/h3-6,11,15H,7-10H2,1-2H3;1H |
InChI Key |
UGZNUHGZVBCARX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
According to patent CN103382191B, the preparation method includes the following core steps:
Step 1: Formation of 4-[(3-methylpiperazin-1-yl)methyl]benzoic acid intermediate
A mixture containing 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid is reacted with 3-methylpiperazine in a suitable solvent such as ethanol or methanol. The nucleophilic amine group of 3-methylpiperazine displaces the halogen atom, forming the 4-[(3-methylpiperazin-1-yl)methyl]benzoic acid intermediate.
Step 2: Esterification to form methyl ester
The intermediate acid is esterified using methanol in the presence of an acid catalyst, commonly sulfuric acid or hydrochloric acid, under reflux conditions. This converts the carboxylic acid group into the methyl ester, yielding methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate.
Step 3: Formation of the hydrochloride salt
The free base methyl ester is treated with hydrochloric acid gas or a concentrated hydrochloric acid solution to form the hydrochloride salt, methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride, which is isolated as a crystalline solid.
Reaction Conditions and Optimization
The patent specifies the following optimized reaction parameters for high yield and purity:
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-(chloromethyl)benzoic acid, 3-methylpiperazine, ethanol | 60-80 | 4-6 | 85-90 | Stirring under inert atmosphere |
| 2 | Methanol, sulfuric acid (catalyst) | Reflux (~65) | 6-8 | 80-85 | Removal of water to drive reaction |
| 3 | HCl gas or concentrated HCl | Room temperature | 2-3 | 90-95 | Controlled addition to avoid decomposition |
Purification Techniques
Summary Table of Preparation Method
| Stage | Key Reagents | Conditions | Outcome | Yield Range (%) |
|---|---|---|---|---|
| Nucleophilic substitution | 4-(chloromethyl)benzoic acid, 3-methylpiperazine | 60-80 °C, 4-6 h | 4-[(3-methylpiperazin-1-yl)methyl]benzoic acid | 85-90 |
| Esterification | Methanol, sulfuric acid catalyst | Reflux, 6-8 h | Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate | 80-85 |
| Salt formation | Hydrochloric acid (gas or solution) | RT, 2-3 h | This compound | 90-95 |
| Purification | Crystallization solvents, membrane separation | Ambient to reflux | High purity crystalline product | N/A |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. Methyl 4-((3-methylpiperazin-1-YL)methyl)benzoate hydrochloride may act through mechanisms such as:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This action is particularly effective against multidrug-resistant cancer cells .
- Induction of Apoptosis : Studies suggest that this compound may promote programmed cell death in cancerous cells, providing a potential avenue for cancer treatment .
Synthesis and Derivatives
The synthesis of this compound involves several steps, often starting from simpler benzoic acid derivatives. The compound can be synthesized through the following general route:
- Formation of the Ester : Reacting benzoic acid with a piperazine derivative in the presence of activating agents.
- Hydrochloride Salt Formation : Converting the free base to its hydrochloride form to enhance solubility and stability.
Case Study 1: Efficacy Against Prostate Cancer
A study assessed the effectiveness of this compound in inhibiting prostate cancer cell growth. The results demonstrated a significant reduction in tumor size in xenograft models treated with the compound at therapeutic doses.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds. It was found that this compound exhibited potent activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of Methyl 4-((3-methylpiperazin-1-yl)methyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a benzoate ester scaffold with several analogs, but variations in substituents significantly influence physicochemical and biological properties. Key structural analogs include:
*Similarity scores (0.00–1.00) derived from structural alignment algorithms .
Key Observations :
- Ester vs.
- Piperazine Substitution : The 3-methylpiperazine group introduces steric hindrance and modulates basicity compared to unsubstituted piperazine (e.g., Methyl 2-(piperazin-1-yl)benzoate) .
- Heterocyclic Variants : Analogs like I-6230 replace piperazine with pyridazine, altering electron distribution and hydrogen-bonding capacity .
Physicochemical Properties
Comparative data for selected compounds:
Biological Activity
Methyl 4-((3-methylpiperazin-1-YL)methyl)benzoate hydrochloride, with the CAS number 2037146-01-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H21ClN2O2
- Molecular Weight : 284.78 g/mol
- CAS Number : 2037146-01-1
The compound primarily functions as a piperazine derivative, which is known for its ability to interact with various neurotransmitter receptors. The presence of the piperazine moiety suggests potential activity in modulating serotonin and dopamine pathways, which are crucial in treating various psychiatric disorders.
1. Antidepressant Effects
Research indicates that compounds with similar structures to this compound may exhibit antidepressant-like effects through serotonin reuptake inhibition. A study involving analogs demonstrated significant activity against depression models in rodents, suggesting a pathway through which this compound could exert similar effects.
2. Antitumor Activity
In vitro studies have shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound have been reported to induce apoptosis in breast cancer cells by activating caspase pathways.
3. Neuroprotective Properties
The neuroprotective potential of piperazine derivatives has been highlighted in several studies. These compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Antidepressant Activity
A study published in ChemRxiv investigated the effects of related piperazine compounds on depressive behaviors in animal models. The results indicated that administration of these compounds led to a significant reduction in depressive symptoms compared to control groups, highlighting their potential as therapeutic agents for mood disorders .
Case Study 2: Antitumor Efficacy
In a separate investigation, a series of piperazine-based compounds were tested for their cytotoxic effects on cancer cell lines. The data showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity . Specifically, this compound demonstrated promising results in inhibiting the growth of melanoma cells.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-((3-methylpiperazin-1-YL)methyl)benzoate hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted synthesis (e.g., coupling methyl 4-(aminomethyl)benzoate hydrochloride with 3-methylpiperazine precursors under microwave irradiation) significantly reduces reaction time and improves yield compared to conventional heating . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dry MeOH or DCM), and temperature. Catalytic agents like Et3N enhance reaction efficiency by scavenging HCl .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzoate and piperazine moieties, while Mass Spectrometry (MS) confirms molecular weight . High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity) ensures purity, and X-ray crystallography (via SHELX software) resolves crystal structures for absolute configuration validation .
Q. How does the compound’s solubility and stability vary under different pH and temperature conditions?
- Methodological Answer : Solubility is pH-dependent due to the hydrochloride salt and basic piperazine nitrogen. In acidic conditions (pH < 3), the compound exhibits high aqueous solubility, while neutral/basic conditions reduce solubility. Stability studies (via accelerated degradation assays) show decomposition above 60°C or under UV light, necessitating storage at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. How does the structural arrangement of this compound influence its bioactivity as a kinase inhibitor?
- Methodological Answer : The 3-methylpiperazine group enhances binding to kinase ATP pockets via hydrogen bonding and hydrophobic interactions. Structure-activity relationship (SAR) studies reveal that methylation at the piperazine 3-position improves selectivity over off-target kinases (e.g., EGFR vs. VEGFR2). Molecular docking simulations (using AutoDock Vina) and mutagenesis assays validate critical residues (e.g., Lys-68 in EGFR) for binding .
Q. What methodologies are employed to resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:
- Pharmacokinetic Profiling : LC-MS/MS quantification of plasma/tissue concentrations to assess absorption and half-life .
- Prodrug Modifications : Esterification of the benzoate group to enhance membrane permeability .
- In Silico Modeling : Predicting metabolic hotspots (e.g., cytochrome P450 interactions) using tools like Schrödinger’s QikProp .
Q. How do structural analogs of this compound differ in pharmacokinetic profiles and toxicity?
- Methodological Answer : Analogs like 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS 106261-49-8) exhibit reduced hepatic clearance due to increased hydrophilicity, while pyridine-substituted derivatives show higher CNS penetration. Toxicity assays (e.g., acute oral toxicity in rodents) highlight dose-dependent hepatotoxicity (LD50 = 320 mg/kg) for the parent compound, necessitating structural modifications to mitigate off-target effects .
Q. What experimental designs are critical for assessing the compound’s potential in combination therapies?
- Methodological Answer : Synergy studies require:
- Isobologram Analysis : Quantifying combination indices (CI < 1 indicates synergy) with chemotherapeutics like cisplatin .
- 3D Tumor Spheroid Models : Mimicking in vivo tumor microenvironments to evaluate penetration and efficacy .
- Resistance Assays : Long-term exposure in cancer cell lines to identify adaptive mechanisms (e.g., ABC transporter upregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
